1-フェニルイミダゾール

概要

説明

Synthesis Analysis

The synthesis of 1-phenylimidazole and its derivatives generally involves the condensation of o-phenylenediamine with formic acid or through reactions involving imidazole derivatives with appropriate reagents. A green and practical method for synthesizing 1-benzyl-2-phenyl-benzimidazole derivatives using phosphoric acid as a catalyst from the condensation reaction of o-phenylenediamine and aromatic aldehydes under mild conditions has been reported, showcasing the efficiency and environmental friendliness of modern synthesis techniques (Moazeni Bistgani et al., 2023).

Molecular Structure Analysis

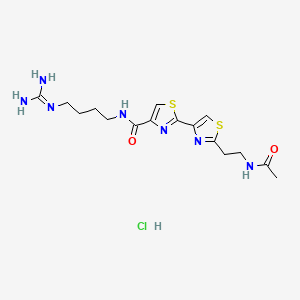

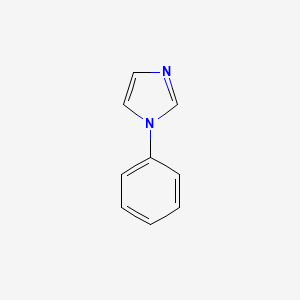

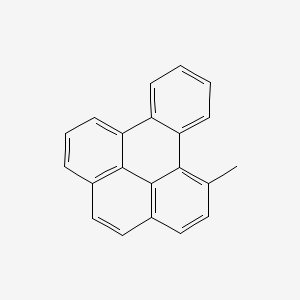

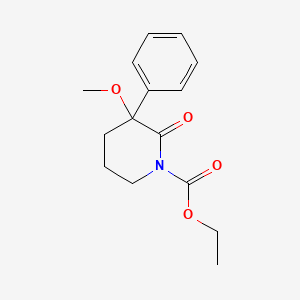

The molecular structure of 1-phenylimidazole derivatives is characterized by the presence of the imidazole ring, which is a five-membered planar ring containing two nitrogen atoms. This structure is crucial for its biological activity and interaction with other molecules. Structural elucidation is typically performed using spectroscopic methods, including NMR, IR spectroscopy, and mass spectrometry, to confirm the presence of the imidazole ring and its substitutions.

Chemical Reactions and Properties

1-Phenylimidazole participates in various chemical reactions, such as the formation of N-phenylimidazole derivatives through reactions with aldehydes, esters, and acyl chlorides. These reactions are fundamental in synthesizing a wide range of benzimidazole derivatives with potent biological activities. The compound's chemical reactivity is significantly influenced by the imidazole ring, which acts as a ligand in coordination chemistry and as a catalyst in several organic transformations.

Physical Properties Analysis

The physical properties of 1-phenylimidazole, such as melting point, boiling point, and solubility, are determined by its molecular structure. It is typically a crystalline solid at room temperature. These properties are essential for its handling and application in various chemical processes.

Chemical Properties Analysis

1-Phenylimidazole exhibits a range of chemical properties, including basicity due to the nitrogen atoms in the imidazole ring. It can act as a ligand, forming complexes with metals, and as a catalyst in organic reactions, highlighting its versatility in chemical synthesis and applications.

- (Moazeni Bistgani et al., 2023): Describes an efficient synthesis method for 1-benzyl-2-phenyl-benzimidazole derivatives using phosphoric acid.

科学的研究の応用

汚染水からの水銀除去

1-フェニルイミダゾール誘導体は、汚染水からの水銀の超効率的な除去に使用されてきました . ある研究では、スルフィドリル含有化合物が、わずか15分で純水中の水銀濃度を43倍に減少させたことが示されました . この誘導体は、現実世界の修復努力の可能性も示しており、実用的な用途を示唆しています .

熱力学と凝集相互作用

1-フェニルイミダゾールを含むフェニルイミダゾールは、その熱力学的特性と凝集相互作用について研究されてきました . イミダゾール環への逐次的なフェニル基挿入が熱力学的特性と超分子挙動に及ぼす影響が徹底的に調べられました .

カルモジュリン依存性一酸化窒素合成酵素の阻害剤

1-フェニルイミダゾールは、ウシ脳およびGHs下垂体細胞からのカルモジュリン依存性一酸化窒素合成酵素の阻害剤であると報告されています . ウシ脳一酸化窒素合成酵素によるシトルリン生成への影響を調査するために使用されてきました .

共鳴2光子イオン化研究

1-フェニルイミダゾールのS(1)→S(0)遷移は、共鳴2光子イオン化によって超音速ジェット膨張で調査されました .

材料科学的用途

1-フェニルイミダゾールを含むフェニルイミダゾールは、センサー、触媒、オプトエレクトロニクスなどのさまざまな用途で使用されるポリマーや配位化合物を合成する際に重要な役割を果たします .

イオン液体

1-フェニルイミダゾールを含むイミダゾール誘導体は、イオン液体の分野において重要な役割を果たしており、イミダゾール環は、目的の特性を微調整するための基本的な構成要素として機能します .

将来の方向性

作用機序

Target of Action

1-Phenylimidazole is an imidazole derivative that primarily targets the calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . It also induces 7-ethoxyresorufin-O-deethylase (EROD) activity in rainbow trout (Oncorhynchus mykiss) hepatocytes .

Mode of Action

It is known to inhibit the calmodulin-dependent nitric-oxide synthase, which plays a crucial role in the production of nitric oxide, a key signaling molecule in various physiological processes .

Biochemical Pathways

It is known to influence the pathway of nitric oxide production by inhibiting the calmodulin-dependent nitric-oxide synthase . This could potentially affect various physiological processes where nitric oxide plays a role.

Result of Action

The inhibition of calmodulin-dependent nitric-oxide synthase by 1-Phenylimidazole can lead to a decrease in the production of nitric oxide . This could potentially affect various physiological processes, including vasodilation, immune response, and neurotransmission, where nitric oxide plays a crucial role.

生化学分析

Biochemical Properties

1-Phenylimidazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been reported to inhibit calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . Additionally, 1-Phenylimidazole induces 7-ethoxyresorufin-O-deethylase (EROD) activity in rainbow trout hepatocytes . These interactions highlight the compound’s ability to modulate enzyme activity and influence biochemical pathways.

Cellular Effects

1-Phenylimidazole affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of nitric-oxide synthase can impact nitric oxide production, which plays a crucial role in cell signaling and vascular function . Furthermore, its induction of EROD activity suggests potential effects on xenobiotic metabolism and detoxification processes in cells .

Molecular Mechanism

The molecular mechanism of 1-Phenylimidazole involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of nitric-oxide synthase, preventing the enzyme from catalyzing the production of nitric oxide . This inhibition can lead to downstream effects on cellular signaling and function. Additionally, 1-Phenylimidazole’s induction of EROD activity involves its interaction with cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Phenylimidazole can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to 1-Phenylimidazole can lead to sustained enzyme inhibition and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-Phenylimidazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 1-Phenylimidazole may exhibit toxic or adverse effects, including potential damage to liver and kidney function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

1-Phenylimidazole is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of xenobiotics, including the oxidation and reduction of 1-Phenylimidazole . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic reactions and influence the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, 1-Phenylimidazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The transport and distribution of 1-Phenylimidazole are critical for its biochemical activity, as they determine the compound’s availability and concentration at the site of action .

Subcellular Localization

The subcellular localization of 1-Phenylimidazole is essential for its activity and function. The compound is known to localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 1-Phenylimidazole to these subcellular locations, where it can exert its biochemical effects . Understanding the subcellular localization of 1-Phenylimidazole provides insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULWJSKCVACTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221885 | |

| Record name | 1-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7164-98-9 | |

| Record name | 1-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate (1/1)](/img/structure/B1212771.png)

![2-[2-methoxy-4-(methylthio)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B1212785.png)